1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea
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Overview
Description
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions, and a tolyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea typically involves the reaction of 2,4-dimethoxypyrimidine-5-amine with an isocyanate derivative of m-tolyl. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
1-(2,4-Dimethoxypyrimidin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness: 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of methoxy groups on the pyrimidine ring also contributes to its distinct properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-5-4-6-10(7-9)16-13(19)17-11-8-15-14(21-3)18-12(11)20-2/h4-8H,1-3H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKMBLDILFVTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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